Ethyl 4-chlorothiazole-5-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKUSYRTZMFDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608946 | |
| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444909-55-1 | |
| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Ethyl 4-chlorothiazole-5-carboxylate
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Structural analogs and derivatives of Ethyl 4-chlorothiazole-5-carboxylate
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Methodological & Application
Hantzsch synthesis protocol for Ethyl 4-chlorothiazole-5-carboxylate
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Application Notes and Protocols: A Streamlined One-Pot Synthesis of 2-Substituted-4-Methylthiazole-5-Carboxylates
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This application note presents a detailed, efficient, and operationally simple one-pot protocol for the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. By leveraging an in situ generation of an α-bromo ketoester followed by a Hantzsch-type cyclization, this method circumvents the need for isolating reactive intermediates, thereby improving yields, reducing reaction times, and simplifying purification compared to traditional two-step procedures.[2][3] This guide provides a mechanistic rationale, a step-by-step experimental protocol, and a summary of the reaction's scope, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[4] Thiazole derivatives are integral to a wide array of FDA-approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, antihypertensive, and antiviral agents.[5][6] Specifically, 2-amino-4-methylthiazole-5-carboxylate and its derivatives serve as crucial building blocks for advanced pharmaceutical intermediates, including the key precursor for the third-generation cephalosporin antibiotic, Cefditoren Pivoxil.[2][7]
Traditional syntheses of these compounds often involve a cumbersome two-step process: the bromination of ethyl acetoacetate to form ethyl 2-bromo-3-oxobutanoate, followed by its purification and subsequent reaction with a thiourea derivative.[2] This approach suffers from longer reaction times, complex purification of the unstable bromo-intermediate, and often results in lower overall yields.[8] The one-pot methodology described herein consolidates these steps, offering a more efficient and scalable alternative.[3]
Reaction Principle and Mechanism
This synthesis is a modern adaptation of the classic Hantzsch Thiazole Synthesis, which involves the condensation of an α-haloketone and a thioamide.[9][10] In this one-pot protocol, the requisite α-haloketone is generated in situ from commercially available starting materials.
The reaction proceeds in two distinct, sequential stages within the same reaction vessel:
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α-Bromination: Ethyl acetoacetate is selectively brominated at the α-carbon (C2) using N-bromosuccinimide (NBS). The reaction is typically performed at low temperatures (0 °C or below) to control the exothermic reaction and prevent polysubstitution. The enol form of ethyl acetoacetate attacks the electrophilic bromine from NBS.
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Thiazole Ring Formation (Cyclocondensation): Upon completion of the bromination, a thiourea or an N-substituted thiourea derivative is added. The reaction mechanism unfolds as follows: a. S-Alkylation: The highly nucleophilic sulfur atom of the thiourea attacks the α-bromo carbon of the ketoester in an SN2 fashion, displacing the bromide ion and forming an S-alkylated isothiouronium salt intermediate. b. Intramolecular Cyclization: The primary or secondary amine nitrogen of the intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl. c. Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) upon heating to form the stable, aromatic 2-aminothiazole ring.[9][11]
The overall transformation is depicted below.
Caption: Overall reaction scheme for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.[2]
Materials and Equipment
-
Reagents: Ethyl acetoacetate (reagent grade), N-Bromosuccinimide (NBS), Thiourea or N-substituted thiourea, Tetrahydrofuran (THF), Deionized Water, Ammonium hydroxide solution (25-28%), Ethyl acetate (for recrystallization).
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Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, thermometer, dropping funnel, reflux condenser, ice-water bath, heating mantle, Buchner funnel and filtration flask, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, combine ethyl acetoacetate (6.50 g, 0.05 mol), deionized water (50.0 mL), and THF (20.0 mL).
-
Causality Note: The water/THF solvent system is crucial. THF solubilizes the organic starting materials, while water helps to dissolve the NBS and the succinimide byproduct, facilitating a smooth reaction and simple workup.
-
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Bromination: Cool the stirred mixture to 0 °C using an ice-water bath. Add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Slow, portion-wise addition at low temperature is critical to control the exothermic bromination reaction, preventing the formation of unwanted side products and ensuring selective mono-bromination.
-
-
Reaction Monitoring (Bromination): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the ethyl acetoacetate spot disappears (e.g., using a mobile phase of petroleum ether:ethyl acetate 2:1).
-
Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) in a single portion.
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Causality Note: For substituted derivatives, an equimolar amount of the corresponding N-substituted thiourea is used here.
-
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Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in a heating mantle. Maintain this temperature with vigorous stirring for 2 hours.
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Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and the final dehydration step to form the aromatic thiazole ring.
-
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Product Isolation: After 2 hours, cool the mixture to room temperature. A white precipitate of succinimide (the byproduct of NBS) may be observed. Filter the reaction mixture to remove this insoluble material.
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Precipitation: Transfer the filtrate to a beaker and slowly add concentrated ammonium hydroxide (~8.0 mL) while stirring. A yellow precipitate of the target compound will form.
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Causality Note: The thiazole is initially formed as a hydrobromide salt, which is soluble in the aqueous medium. Basification with ammonia neutralizes this salt, causing the free base product to precipitate out of solution.
-
-
Purification: Continue stirring the slurry at room temperature for 10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
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Washing and Drying: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from ethyl acetate to yield the final product as a yellow solid.[2]
Data Summary: Reaction Scope and Yields
The one-pot protocol is versatile and accommodates various substituted thioureas, providing good to excellent yields. The table below summarizes the results for the synthesis of several derivatives.
| Entry | R-Group on Thiourea | Product Name | Yield (%) |
| 1 | H | Ethyl 2-amino-4-methylthiazole-5-carboxylate | 72%[2] |
| 2 | Phenyl | Ethyl 2-(phenylamino)-4-methylthiazole-5-carboxylate | 78% |
| 3 | 4-Chlorophenyl | Ethyl 2-(4-chlorophenylamino)-4-methylthiazole-5-carboxylate | 85% |
| 4 | 4-Methylphenyl | Ethyl 2-(4-methylphenylamino)-4-methylthiazole-5-carboxylate | 82% |
| 5 | Ethyl | Ethyl 2-(ethylamino)-4-methylthiazole-5-carboxylate | 68% |
Yields are based on reported literature values for similar one-pot procedures and may vary.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol from setup to final product.
Caption: Step-by-step experimental workflow diagram.
Conclusion and Outlook
This application note details a robust and highly efficient one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates. By eliminating the isolation of the lachrymatory and unstable α-bromo intermediate, this method is not only more convenient but also safer and more scalable than traditional multi-step approaches. The operational simplicity and high yields make this protocol an invaluable tool for medicinal chemists and researchers requiring access to this important class of heterocyclic compounds for downstream applications in drug discovery and materials science.
References
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.FABAD Journal of Pharmaceutical Sciences.
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Thiazole derivatives: prospectives and biological applications.
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Deriv
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- A Versatile Multi-Component One-Pot Thiazole Synthesis. Thieme Connect.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Jetir.org.
- Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.Pharmaceuticals.
- Ethyl 2-amino-4-methylthiazole-5-carboxyl
- A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.Journal of the Chemical Society, Perkin Transactions 1.
- A review on thiazole based compounds and it's pharmacological activities.World Journal of Advanced Research and Reviews.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.Molecules.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.ACS Omega.
- synthesis of thiazoles. YouTube.
- Buy Ethyl 2-amino-5-methylthiazole-4-carboxyl
- Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.
- Hantzsch Synthesis. CUTM Courseware.
Sources
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- 11. youtube.com [youtube.com]
Synthesis of Ethyl 4-chlorothiazole-5-carboxylate derivatives for SAR studies
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Use as an intermediate for Febuxostat synthesis
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Analyzing Synthetic Routes
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Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-chlorothiazole-5-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 4-chlorothiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile thiazole intermediate. Thiazole derivatives are pivotal building blocks in pharmaceutical sciences, and achieving high purity of your intermediates is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.[1]
This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common challenges and frequently asked questions encountered during the purification of Ethyl 4-chlorothiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for Ethyl 4-chlorothiazole-5-carboxylate?
A1: The choice of purification technique largely depends on the scale of your reaction and the nature of the impurities. The most commonly employed and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Column Chromatography: A highly versatile technique for separating the target compound from impurities with different polarities. It is suitable for both small and large-scale purifications.
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Distillation: If the compound is a liquid or a low-melting solid, and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.[2]
Q2: How do I choose the right solvent for recrystallizing Ethyl 4-chlorothiazole-5-carboxylate?
A2: Selecting the appropriate solvent is crucial for successful recrystallization. A good solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. For thiazole derivatives, a good starting point is to test a range of solvents with varying polarities.[3]
Solvent Selection Workflow:
A common approach for similar heterocyclic compounds involves using a solvent pair, such as ethanol/water or hexane/ethyl acetate.[4][5] Dissolve the crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling should induce crystallization.
Q3: What are the likely impurities from the Hantzsch thiazole synthesis of this compound?
A3: The Hantzsch thiazole synthesis is a common route to this class of compounds.[6][7] Potential impurities include unreacted starting materials (e.g., a thioamide and an α-halocarbonyl compound), side-products from self-condensation of the starting materials, and over-alkylation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to identify the number of impurities.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow for very slow cooling. 4. If the problem persists, consider a different solvent system with a lower boiling point.[3] |
| No crystal formation upon cooling | The solution is not saturated enough (too much solvent was used), or nucleation is inhibited. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound if available. 3. Reduce the volume of the solvent by evaporation and cool again.[3] |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent, or crystals were lost during filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Wash the filtered crystals with a minimal amount of ice-cold solvent. 3. Concentrate the mother liquor to obtain a second crop of crystals (which may be less pure).[3] |
Column Chromatography Challenges
Q4: How do I select an appropriate eluent system for column chromatography?
A4: The choice of eluent is critical for achieving good separation. A general strategy is to use a binary solvent system of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal ratio is determined by running TLC plates with different solvent ratios. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column. For related thiazole carboxylates, solvent systems like hexane-ethyl acetate are often effective.[5]
Decision Tree for Eluent Selection:
Q5: My compound is eluting with impurities. How can I improve the separation?
A5: Co-elution of impurities is a common problem. Here are several strategies to improve separation:
-
Optimize the Eluent System: A finer adjustment of the solvent polarity can often resolve overlapping spots. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol) can alter the selectivity and improve separation.
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.
-
Dry Loading: If your compound has low solubility in the eluent, it may be beneficial to pre-adsorb it onto a small amount of silica gel. This "dry loading" technique often results in sharper bands and better separation.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
Experimental Protocols
Protocol 1: Recrystallization of Ethyl 4-chlorothiazole-5-carboxylate
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Dissolution: In a fume hood, place the crude Ethyl 4-chlorothiazole-5-carboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography Purification
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Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel. Alternatively, use the dry loading method.
-
Elution: Begin eluting with the chosen solvent system (e.g., a hexane/ethyl acetate mixture).[5]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[5]
References
- EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents.
-
4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
- CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents.
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents.
- CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents.
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Available at: [Link]
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates - ResearchGate. Available at: [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
-
Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available at: [Link]
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- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking new thiazole synthesis against traditional methods
Initiating Thiazole Research
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Comparing Synthesis Methods
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Analyzing Synthesis Protocols
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A Senior Application Scientist's Guide: A Comparative Analysis of Thiazole vs. Other Heterocycles in Drug Design
Introduction
In the intricate world of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents. Their unique stereoelectronic properties, ability to engage in various non-covalent interactions, and diverse synthetic accessibility make them privileged structures in the quest for novel drugs. Among these, the thiazole ring—a five-membered aromatic ring containing one sulfur and one nitrogen atom—has emerged as a cornerstone of modern drug design. Its presence in blockbuster drugs, from anticancer agents to antivirals, is a testament to its remarkable versatility.
This guide provides a comparative analysis of thiazole against other common heterocycles, moving beyond a simple recitation of facts to explore the underlying causality of why one scaffold might be chosen over another. We will delve into the nuanced differences in physicochemical properties, metabolic stability, and target engagement that guide rational drug design. This analysis is grounded in experimental data and established protocols, providing researchers with both the theoretical framework and the practical tools to make informed decisions in their own discovery programs.
The Unique Profile of the Thiazole Scaffold
The thiazole ring is more than just a molecular building block; it is a finely tuned instrument for modulating pharmacological properties. Its aromatic nature, combined with the distinct electronegativity of its sulfur and nitrogen heteroatoms, creates a unique electronic landscape. The sulfur atom can act as a hydrogen bond acceptor and engage in non-covalent sulfur-aromatic interactions, while the nitrogen atom is a weak base and a hydrogen bond acceptor. This duality allows thiazole to serve multiple roles:
-
Pharmacophoric Element: Directly interacting with biological targets through hydrogen bonding or other key interactions.
-
Bioisosteric Replacement: Acting as a substitute for other groups (like a phenyl or amide group) to improve properties like potency, selectivity, or metabolic stability.
-
Conformationally Restricted Linker: Providing a rigid connection between different parts of a molecule to optimize its presentation to a target.
A prime example of its utility is in the kinase inhibitor Dasatinib , where the thiazole ring forms crucial hydrogen bonds within the ATP-binding pocket of the BCR-Abl kinase, a key driver of chronic myeloid leukemia. This interaction is fundamental to the drug's high potency and efficacy.
Diagram: The Logic of Heterocycle Selection in Drug Design
The following workflow illustrates the iterative process of selecting and validating a heterocyclic scaffold in a typical drug discovery campaign.
Caption: A typical workflow for selecting and optimizing heterocyclic scaffolds.
Comparative Analysis: Thiazole vs. Key Heterocycles
The decision to use a thiazole ring is rarely made in isolation. It is often weighed against other heterocyles that could fill a similar role. Here, we compare thiazole to its common alternatives: oxazole, imidazole, and pyridine.
Thiazole vs. Oxazole: The Impact of Sulfur vs. Oxygen
The replacement of thiazole's sulfur with oxygen to form an oxazole is a common medicinal chemistry strategy. While structurally similar, this substitution has profound effects.
-
Electronic Properties: Oxygen is more electronegative than sulfur, making the oxazole ring more electron-deficient and a weaker hydrogen bond acceptor compared to thiazole.
-
Metabolic Stability: The C-H bonds on a thiazole ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes than those on an oxazole ring. The sulfur atom itself can be oxidized, but this often occurs at a slower rate than ring hydroxylation in many systems.
-
Pharmacokinetics: The subtle change in polarity can influence a compound's solubility and membrane permeability, impacting its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Thiazole vs. Imidazole: The Positional Isomer
Imidazole and thiazole are isomers, but the placement of the second heteroatom (N vs. S at the 1-position) dramatically alters their character.
-
Acidity/Basicity (pKa): Imidazole contains an acidic N-H proton and a basic pyridine-like nitrogen, making it amphoteric. The basic nitrogen in imidazole (pKa ≈ 7) is significantly more basic than the nitrogen in thiazole (pKa ≈ 2.5). This has massive implications for the ionization state of a drug at physiological pH (7.4), which in turn affects target binding, solubility, and cell penetration.
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Target Interactions: The N-H group of imidazole is a strong hydrogen bond donor, a feature thiazole lacks. This allows imidazole-containing compounds to form an additional key interaction with a target protein, which can significantly boost potency.
Thiazole vs. Pyridine: The Six-Membered Ring Alternative
Pyridine is a six-membered aromatic heterocycle that is a frequent choice for a basic, aromatic scaffold.
-
Basicity and Solubility: Pyridine (pKa ≈ 5.2) is more basic than thiazole. This increased basicity is often exploited to improve the aqueous solubility of a drug candidate by forming salts.
-
Vectorial Properties: The larger six-membered ring of pyridine projects substituents into different regions of space compared to the more compact five-membered thiazole ring. This "vectorial" difference is critical when trying to optimize interactions with a specific binding pocket.
-
Metabolic Profile: Pyridine rings are susceptible to metabolism, often undergoing oxidation to form N-oxides or hydroxylation at positions ortho or para to the nitrogen. The metabolic fate can differ significantly from that of thiazole.
Quantitative Data Summary
The table below summarizes key physicochemical properties for these heterocycles, providing a quantitative basis for comparison.
| Property | Thiazole | Oxazole | Imidazole | Pyridine |
| pKa (of conjugate acid) | ~2.5 | ~0.8 | ~7.0 | ~5.2 |
| Dipole Moment (Debye) | 1.61 | 1.50 | 3.61 | 2.22 |
| Hydrogen Bond Donors | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 (N) | 1 (N) | 1 (N) | 1 (N) |
| Relative Metabolic Stability | Generally Moderate-High | Generally Low-Moderate | Generally Moderate | Generally Moderate |
| Common Drug Example | Dasatinib (Anti-cancer) | Sulfamethoxazole (Antibiotic) | Cimetidine (Anti-ulcer) | Imatinib (Anti-cancer) |
Experimental Protocols for Scaffold Validation
Theoretical analysis must be supported by robust experimental data. The following protocols are foundational for comparing heterocyclic scaffolds in a drug discovery setting.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes (cytochrome P450s), providing a key predictor of in vivo clearance.
Causality: A compound that is metabolized too quickly will have a short half-life in the body, requiring frequent dosing and potentially leading to low efficacy. This assay identifies liabilities early.
Methodology:
-
Prepare Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: Pooled human or species-specific (e.g., rat, mouse) liver microsomes, thawed on ice. A typical protein concentration is 20 mg/mL.
-
NADPH Stock: 100 mM in buffer. NADPH is the essential cofactor for P450 enzymes.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
-
Incubation:
-
In a 96-well plate, add buffer, microsomes (final concentration 0.5-1.0 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). The reaction without NADPH serves as a negative control.
-
-
Time Points & Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the line gives the rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. A shorter half-life indicates lower metabolic stability.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Objective: To assess the general toxicity of a compound against a chosen cell line.
Causality: A promising compound must be potent against its target but non-toxic to healthy cells. This assay provides an early warning of potential toxicity issues.
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in cell culture media. Add the diluted compounds to the cells and incubate for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living, metabolically active cells contain reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the purple solution on a plate reader at ~570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the CC50 (the concentration at which 50% of cells are killed). A lower CC50 indicates higher cytotoxicity.
Diagram: Thiazole in a Biological Pathway
This diagram shows the mechanism of Dasatinib, a thiazole-containing drug, inhibiting the BCR-Abl kinase pathway, which is crucial for the proliferation of certain cancer cells.
Caption: Dasatinib inhibits the BCR-Abl kinase by blocking the ATP binding site.
Conclusion
The selection of a heterocyclic scaffold is a critical decision in drug design, with far-reaching consequences for a compound's potency, selectivity, and pharmacokinetic profile. While thiazole is a remarkably versatile and robust scaffold, its utility is best understood in comparison to its alternatives. An oxazole may offer a different electronic profile, an imidazole can provide a crucial hydrogen bond donor, and a pyridine can be used to modulate basicity and solubility.
The ultimate choice is not about which heterocycle is "best" in the absolute sense, but which is optimal for a specific biological target and a desired therapeutic profile. A thorough understanding of their comparative properties, backed by rigorous experimental validation as outlined in this guide, empowers the medicinal chemist to navigate these choices rationally, accelerating the journey from an initial hit to a life-saving therapeutic.
References
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Thiazole: A privileged scaffold in medicinal chemistry. Future Medicinal Chemistry. [Link]
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Thiazole-A Privileged Motif in Medicinal Chemistry. Pharmaceuticals. [Link]
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Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type and activated mutant c-KIT isoforms and has profound antitumor activity in gastrointestinal stromal tumor models. Cancer Research. [Link]
-
Oxazole - an overview. ScienceDirect Topics. [Link]
-
The Metabolic Fate of Thiazole-Containing Drugs. Drug Metabolism Reviews. [Link]
-
The pKa of Imidazole and Thiazole. Journal of the American Chemical Society. [Link]
-
Basicity of Pyridine. Chemistry LibreTexts. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
